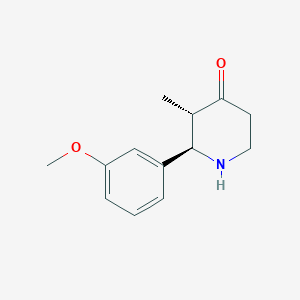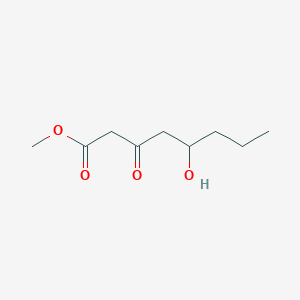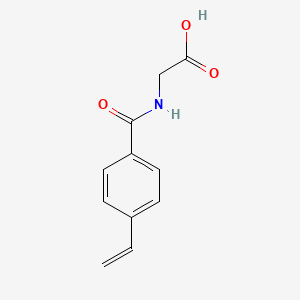![molecular formula C6H8Cl4O2Si B14415381 Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl- CAS No. 80525-69-5](/img/structure/B14415381.png)
Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl- is a chemical compound with the molecular formula C6H10Cl4O2Si. It is a type of organosilane, which are compounds containing silicon atoms bonded to organic groups. Organosilanes are widely used in various industrial and scientific applications due to their unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl- typically involves the reaction of dichloroethene with dimethylchlorosilane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl- is scaled up using large reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent product quality and efficient production. The compound is then purified through distillation or other separation techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. These products have diverse applications in different fields, including materials science and pharmaceuticals .
Applications De Recherche Scientifique
Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is used in the modification of biomolecules and surfaces to enhance their properties.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism of action of Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl- involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can interact with different functional groups, leading to the formation of stable siloxane linkages. These interactions are crucial for its applications in surface modification and material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silane, bis[(2,2-dichloroethenyl)oxy]diethyl-
- Silane, bis[(2,2-dichloroethenyl)oxy]diphenyl-
Uniqueness
Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl- is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to similar compounds, it offers better reactivity and stability, making it suitable for a wider range of applications. Its ability to form strong bonds with various substrates also sets it apart from other organosilanes .
Propriétés
Numéro CAS |
80525-69-5 |
|---|---|
Formule moléculaire |
C6H8Cl4O2Si |
Poids moléculaire |
282.0 g/mol |
Nom IUPAC |
bis(2,2-dichloroethenoxy)-dimethylsilane |
InChI |
InChI=1S/C6H8Cl4O2Si/c1-13(2,11-3-5(7)8)12-4-6(9)10/h3-4H,1-2H3 |
Clé InChI |
ALAGBCHJEKHAHF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(OC=C(Cl)Cl)OC=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14415325.png)
![2-[(Pyridin-2-yl)amino]cyclohexan-1-one](/img/structure/B14415328.png)

![4-[(3-Aminopropyl)sulfanyl]butan-1-amine](/img/structure/B14415337.png)

![3-[4-(Sulfanylmethyl)phenyl]propanoic acid](/img/structure/B14415347.png)





